molecular formula C10H17NO7 B12106393 3-Hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypiperidin-2-one

3-Hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypiperidin-2-one

Cat. No.: B12106393
M. Wt: 263.24 g/mol
InChI Key: BHZMHPRIYUPDCT-UHFFFAOYSA-N
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Description

    3-Hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypiperidin-2-one: is a complex organic compound with a mouthful of a name! Let’s break it down:

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.

      Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to its complexity.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions

      Common Reagents and Conditions: These would depend on the specific reaction, but consider mild oxidants and nucleophiles.

      Major Products: Oxidation might yield quinones or other derivatives.

  • Scientific Research Applications

      Chemistry: Its structural complexity makes it an interesting target for synthetic chemists.

      Biology: Investigate its potential as an antioxidant or enzyme inhibitor.

      Medicine: Explore its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Perhaps it could serve as a natural dye or flavoring agent.

  • Mechanism of Action

      Targets: It might interact with enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperidin-2-one core, phenolic group, and oxan-2-yl moiety sets it apart.

      Similar Compounds: Other flavonoids, such as quercetin or rutin, share some features.

    Properties

    IUPAC Name

    3-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypiperidin-2-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BHZMHPRIYUPDCT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H17NO7
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    263.24 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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